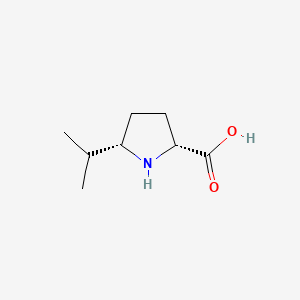
OlprinoneHcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olprinone hydrochloride is a selective phosphodiesterase III inhibitor with positive inotropic and vasodilator effects. It is primarily used in the treatment of acute heart failure and cerebral ischemia. Olprinone hydrochloride enhances myocardial contraction and reduces the stress on the heart through its vasodilatory action .
Preparation Methods
The preparation of high-purity olprinone hydrochloride typically starts with 2-amino-5-bromopyridine as the initial raw material. The synthetic process involves several steps, including Grignard reaction, ozone oxidation, additive reaction, closed-loop reaction, salification, and refining . Another method involves the cyclization of 6-bromo-imidazo[1,2-a]pyridine, followed by coupling and oxidation reactions to produce the final compound .
Chemical Reactions Analysis
Olprinone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, ozone, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olprinone hydrochloride has a wide range of scientific research applications. In medicine, it is used to treat acute heart failure and cerebral ischemia due to its positive inotropic and vasodilatory effects . It has also been shown to have protective effects in septic rat models after partial hepatectomy and in primary rat hepatocytes . Additionally, olprinone hydrochloride attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice .
Mechanism of Action
The primary mechanism of action of olprinone hydrochloride is the selective inhibition of phosphodiesterase III, which is specific to cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels and peak calcium ion levels, thereby enhancing myocardial contractility . Olprinone hydrochloride also produces vasodilation and suppresses platelet aggregation .
Comparison with Similar Compounds
Olprinone hydrochloride is often compared with other phosphodiesterase III inhibitors, such as milrinone. Both compounds are used to treat congestive heart failure, but studies have shown that olprinone hydrochloride may have a better safety profile and efficacy in certain patient populations . Other similar compounds include dobutamine and various catecholamines, which also enhance myocardial contraction but may have different side effect profiles .
Properties
CAS No. |
106730-54-0 |
|---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



